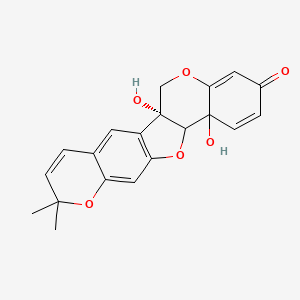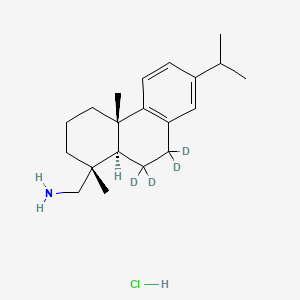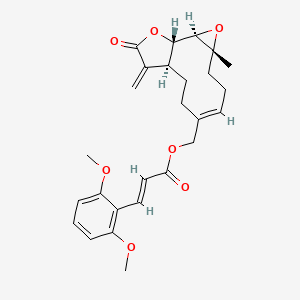
(+)-Hydroxytuberosone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-ヒドロキシツベロソンは、特定の植物種に見られる天然に存在する化合物です。そのユニークな化学構造と潜在的な生物活性で知られています。
準備方法
合成経路と反応条件
(+)-ヒドロキシツベロソンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、特定の試薬と触媒を使用して、目的の立体化学を達成することを含みます。反応条件は、最終生成物の純度と収率を保証するために、多くの場合、制御された温度とpHレベルを伴います。
工業生産方法
工業環境では、(+)-ヒドロキシツベロソンの生産は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成を伴う場合があります。これには、高純度の(+)-ヒドロキシツベロソンを得るために、連続フローリアクターと高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
(+)-ヒドロキシツベロソンは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
(+)-ヒドロキシツベロソンの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、多くの場合、目的の変換を達成するために、特定の温度、溶媒、およびpHレベルを伴います。
生成される主な生成物
(+)-ヒドロキシツベロソンの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱酸素化化合物を生成する可能性があります。
科学研究の応用
(+)-ヒドロキシツベロソンは、次のような幅広い科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 研究者は、細胞プロセスに対する影響と、生物活性を持つ天然物としての可能性を研究しています。
医学: (+)-ヒドロキシツベロソンは、抗炎症作用や抗酸化作用などの潜在的な治療特性について調査されています。
産業: 新しい材料の開発に使用され、他の貴重な化合物の合成のための前駆体として使用されます。
科学的研究の応用
(+)-Hydroxytuberosone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its effects on cellular processes and its potential as a natural product with biological activity.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
(+)-ヒドロキシツベロソンの作用機序には、生物学的システム内の特定の分子標的および経路との相互作用が含まれます。酵素活性を調節したり、シグナル伝達経路に影響を与えたり、細胞受容体と相互作用したりすることで、その効果を発揮する可能性があります。正確な分子標的および経路は、特定の生物学的コンテキストによって異なる場合があります。
類似の化合物との比較
(+)-ヒドロキシツベロソンは、次のような他の類似の化合物と比較できます。
ツベロソン: 構造が似ていますが、立体化学が異なる関連化合物。
ヒドロキシツベロシド: 追加の官能基を持つ別の関連化合物。
ツベロシド: 類似の核構造を持つが、置換基が異なる化合物。
(+)-ヒドロキシツベロソンの独自性は、特定の立体化学とその結果生じる生物活性にあり、これはアナログの生物活性とは異なる場合があります。
類似化合物との比較
(+)-Hydroxytuberosone can be compared with other similar compounds, such as:
Tuberosone: A related compound with a similar structure but different stereochemistry.
Hydroxytuberoside: Another related compound with additional functional groups.
Tuberoside: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from those of its analogs.
特性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(1R)-1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3/t17?,19?,20-/m0/s1 |
InChIキー |
PDSPTIAGLVOKKO-UUKMXZOPSA-N |
異性体SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4[C@@]3(COC5=CC(=O)C=CC45O)O)C |
正規SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)

![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)






